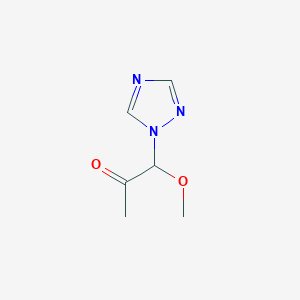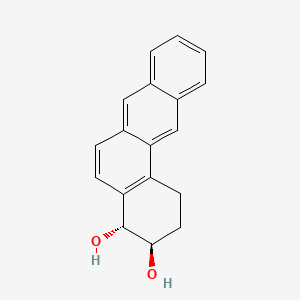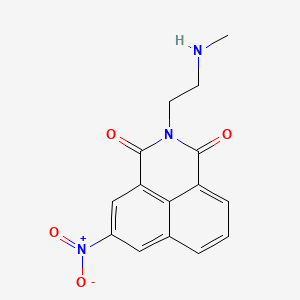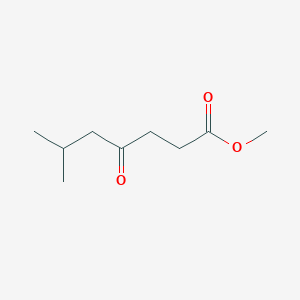
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of a methoxy-substituted ketone with a triazole derivative. One common method is the reaction of 1-methoxy-2-propanone with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The unique combination of the methoxy group and the triazole ring in this compound gives it distinct properties, such as specific binding affinities and reactivity profiles .
Similar Compounds
- Fluconazole
- Itraconazole
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propiedades
| 77315-52-7 | |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)6(11-2)9-4-7-3-8-9/h3-4,6H,1-2H3 |
Clave InChI |
LYYUKBIPRWLANK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(N1C=NC=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)









